molecular formula C20H30N2O3S B4855328 N-cyclopentyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide

N-cyclopentyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4855328
M. Wt: 378.5 g/mol
InChI Key: UIKUSXAGTMDDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as CPP-115 and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in the levels of GABA in the brain, which has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have anticonvulsant, anxiolytic, and analgesic effects. It increases the levels of GABA in the brain, which is an inhibitory neurotransmitter that reduces neuronal excitability and regulates anxiety and pain perception.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, which makes it an ideal tool for studying the role of GABA in various neurological disorders. However, CPP-115 has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on CPP-115. One potential application is in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another potential application is in the treatment of cognitive disorders, as it has been shown to improve memory and learning in animal models. Additionally, further studies are needed to investigate the long-term effects of CPP-115 and its potential side effects.

Scientific Research Applications

CPP-115 has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and cognitive disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has been shown to have anticonvulsant, anxiolytic, and analgesic effects.

properties

IUPAC Name

N-cyclopentyl-1-(3-phenylpropylsulfonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c23-20(21-19-10-4-5-11-19)18-12-14-22(15-13-18)26(24,25)16-6-9-17-7-2-1-3-8-17/h1-3,7-8,18-19H,4-6,9-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKUSXAGTMDDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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